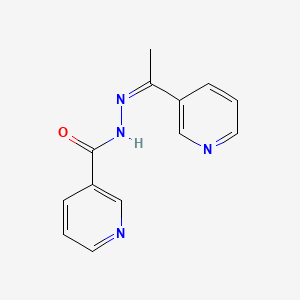![molecular formula C22H26Cl2N2O B1661572 1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one CAS No. 922368-91-0](/img/structure/B1661572.png)
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with bis(4-chlorophenyl)methyl and pentan-1-one groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one typically involves the reaction of bis(4-chlorophenyl)methyl chloride with piperazine, followed by the introduction of the pentan-1-one group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}pentan-1-one: Similar structure with fluorine substituents instead of chlorine.
1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}pentan-1-one: Similar structure with methoxy substituents instead of chlorine.
1-{4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl}butan-1-one: Similar structure with a butan-1-one group instead of pentan-1-one.
Uniqueness
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(4-chlorophenyl)methyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
922368-91-0 |
|---|---|
Molekularformel |
C22H26Cl2N2O |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C22H26Cl2N2O/c1-2-3-4-21(27)25-13-15-26(16-14-25)22(17-5-9-19(23)10-6-17)18-7-11-20(24)12-8-18/h5-12,22H,2-4,13-16H2,1H3 |
InChI-Schlüssel |
ISJQEZBUOJFOTD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCCC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B1661490.png)
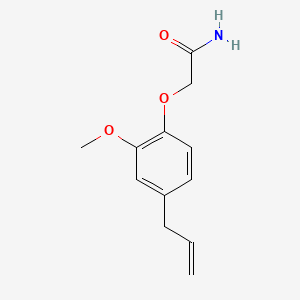
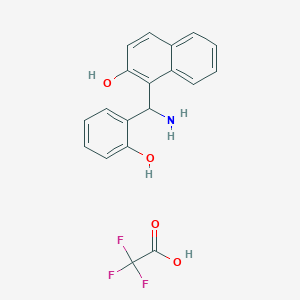
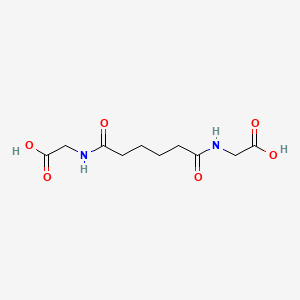
![(5Z)-5-[(4-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661495.png)

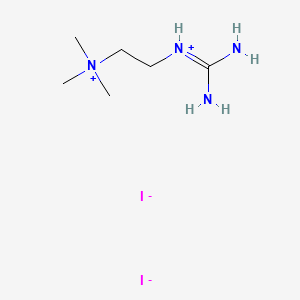
![N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide](/img/structure/B1661501.png)

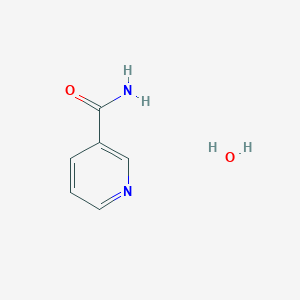

![1-[2-(1H-Indol-2-YL)phenyl]-3-(4-methylphenyl)urea](/img/structure/B1661509.png)
